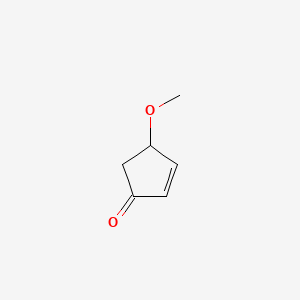
2-Cyclopenten-1-one, 4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C6H8O2. It is also known as methylcyclopentenolone. This compound is a cyclic enol ether that contains a five-membered cyclopentenone ring with a methoxy substituent at the second carbon. It was first synthesized in 1958 by Sômiya and Nozoe, and its distinctive odor was identified in 1975 as an important contributor to the characteristic aroma of roasted coffee.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxycyclopent-2-en-1-one can be synthesized from 2,3-dimethoxy-1,3-butadiene through a Diels-Alder reaction with maleic anhydride, followed by acid-catalyzed dehydration. The resulting compound can be purified by distillation, extraction, or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of 4-methoxycyclopent-2-en-1-one often involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot method provides reasonable yields and is efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide to form dihydroxylated products.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in pyridine solution.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Dihydroxylated cyclopentenones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxycyclopent-2-en-1-one has various applications in scientific research, including:
Flavor and Fragrance Analysis: It is used to enhance the aroma and flavor of food and beverages.
Natural Product Chemistry: It serves as a building block for the synthesis of bioactive compounds.
Pharmacology: It is used in drug discovery and development to develop new therapies.
Aroma and Flavor Science: It is studied for its role in the characteristic aroma of roasted coffee.
Wirkmechanismus
The mechanism by which 4-methoxycyclopent-2-en-1-one exerts its effects involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxycyclopent-2-en-1-one: Similar in structure but with the methoxy group at the third carbon.
Cyclopent-2-en-1-one: Lacks the methoxy substituent, making it less aromatic.
4-Hydroxycyclopent-2-en-1-one: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxycyclopent-2-en-1-one is unique due to its distinctive aroma and its role in flavor and fragrance science. Its methoxy substituent at the second carbon contributes to its unique chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C6H8O2 |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
4-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
FXNNWSRLQNFYQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
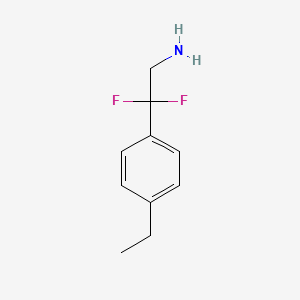
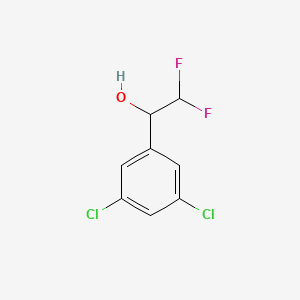
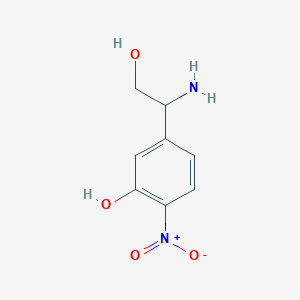
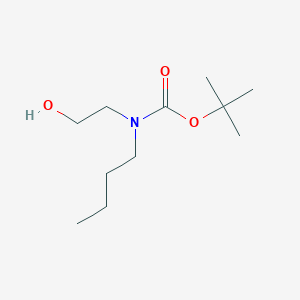
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
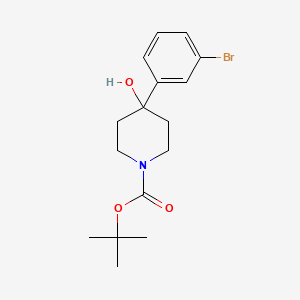

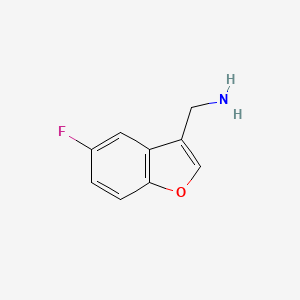
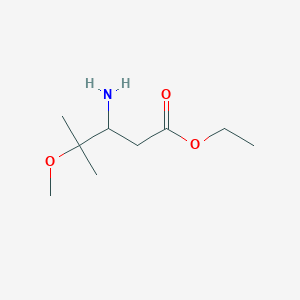

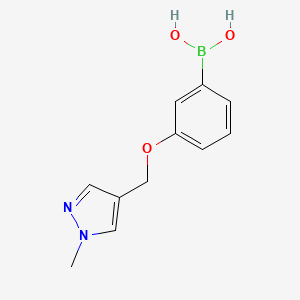
![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)
